4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid

Calcium channel pharmacology Metabolite profiling DHP oxidation

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid (CAS 91854-02-3), also designated H‑152/66 or Clevidipine Impurity 7, is the oxidized pyridine analogue of the 1,4‑dihydropyridine calcium‑channel blocker felodipine. It is simultaneously catalogued as a known metabolite of felodipine and a process‑related impurity of the ultra‑short‑acting antihypertensive agent clevidipine butyrate.

Molecular Formula C16H13Cl2NO4
Molecular Weight 354.19
CAS No. 91854-02-3
Cat. No. B600951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid
CAS91854-02-3
Synonyms4-(2,3-Dichlorophenyl)-2,6-dimethyl-3-methoxycarbonyl-5-pyridinecarboxylic acid;  H-152/66;  4-(2,3-dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid
Molecular FormulaC16H13Cl2NO4
Molecular Weight354.19
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C16H13Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6H,1-3H3,(H,20,21)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic Acid (CAS 91854-02-3): Core Identity and Regulatory Context for Procurement


4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid (CAS 91854-02-3), also designated H‑152/66 or Clevidipine Impurity 7, is the oxidized pyridine analogue of the 1,4‑dihydropyridine calcium‑channel blocker felodipine. It is simultaneously catalogued as a known metabolite of felodipine and a process‑related impurity of the ultra‑short‑acting antihypertensive agent clevidipine butyrate [1]. With molecular formula C₁₆H₁₃Cl₂NO₄ and a molecular weight of 354.18 Da, the compound is supplied as a highly characterized reference standard (typical purity ≥95 % HPLC) intended for analytical method development, method validation, and regulatory impurity profiling .

Why a Generic Impurity or Metabolite Standard Cannot Substitute for 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic Acid


In‑class 1,4‑dihydropyridine (DHP) calcium‑channel blockers and their related substances cannot be freely interchanged for analytical or pharmacological purposes, because oxidation of the DHP ring to the corresponding pyridine abolishes calcium‑channel antagonist activity [1]. 4‑(2,3‑Dichlorophenyl)-5‑(methoxycarbonyl)-2,6‑dimethylnicotinic acid is the specific pyridine metabolite of felodipine and a degradation product of clevidipine butyrate; structurally similar pyridine analogues derived from other DHPs (e.g., nifedipine or amlodipine) differ in their aryl substitution pattern and ester hydrolysis state, resulting in distinct chromatographic retention times, mass spectrometric fragmentation, and pharmacological inactivity profiles that preclude their use as equivalent reference markers [2].

Quantitative Differentiation of 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic Acid from Closest Analogs


Pharmacological Activity: Complete Loss of Calcium‑Channel Blockade Relative to the Parent DHP Felodipine

Oxidation of the 1,4‑dihydropyridine ring to the pyridine form eliminates calcium‑channel antagonist activity. While felodipine (the parent DHP) is a potent vasoselective calcium antagonist, the pyridine metabolite H‑152/66 has been explicitly described as pharmacologically inactive [1]. This contrasts with the active DHP comparators such as felodipine, clevidipine, or nifedipine, which retain nanomolar affinity for L‑type calcium channels.

Calcium channel pharmacology Metabolite profiling DHP oxidation

Regulatory Impurity Limit: Compliance with Pharmacopeial Thresholds for Felodipine and Clevidipine Formulations

The United States Pharmacopeia (USP) monograph for felodipine mandates that any individual impurity must not exceed 1.0 % of the drug substance [1]. H‑152/66 is a specified degradant and process impurity of both felodipine and clevidipine butyrate; its quantitation directly supports ANDA/NDA regulatory filings. In contrast, analogous pyridine metabolites of other DHPs (e.g., the pyridine metabolite of nifedipine) have different acceptance criteria tied to their respective monographs, and cannot serve as surrogate standards for felodipine or clevidipine impurity testing.

Pharmaceutical impurity control Regulatory compliance USP monograph

Bioanalytical Sensitivity: Validated LOQ of 0.5 ng/mL for the Pyridine Metabolite in Human Plasma

A validated capillary GC‑MS‑SIM method achieved a lower limit of quantitation (LOQ) of 0.5 ng/mL for the pyridine metabolite of felodipine in human plasma [1]. This sensitivity enables reliable quantitation of the metabolite in clinical pharmacokinetic studies, where circulating concentrations are typically low due to extensive first‑pass metabolism. By comparison, the LOQ for the parent felodipine enantiomers in the same method was 0.1 ng/mL, demonstrating that the metabolite can be independently monitored despite its lower systemic exposure.

Bioanalysis GC‑MS Pharmacokinetics

Metabolic Pathway Uniqueness: Ester‑Hydrolysis State Differentiates H‑152/66 from the Primary Diester Pyridine Metabolite

In humans, felodipine is first oxidized to its pyridine diester analogue, which is subsequently hydrolyzed to yield H‑152/66 (the 3‑carboxylic acid‑5‑methyl ester). Urinary metabolite profiling in man, dog, rat, and mouse demonstrated that the diester pyridine analogue is not excreted; only the mono‑ and di‑acid hydrolysis products are recovered [1]. This positions H‑152/66 as the primary circulating and excreted pyridine metabolite, distinct from the transient diester intermediate. By contrast, the analogous pyridine metabolite of nifedipine retains both ester groups, leading to different solvent partitioning and chromatographic behavior.

Drug metabolism Felodipine Metabolite identification

Physicochemical Identity: Boiling Point and Density Differentiate H‑152/66 from Other Clevidipine Impurities

The target compound exhibits a predicted boiling point of 449.8 ± 45.0 °C at 760 mmHg and a density of 1.4 ± 0.1 g/cm³ . These values are distinct from those of the parent DHP clevidipine butyrate (b.p. ~527 °C) and other clevidipine impurities such as Impurity 1 (a dihydropyridine diacid, b.p. ~500 °C). The lower boiling point relative to the fully esterified parent reflects the presence of the free carboxylic acid group, which alters intermolecular hydrogen‑bonding and volatility.

Reference standard characterization Physicochemical properties Quality control

Procurement‑Relevant Application Scenarios for 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic Acid


Reference Standard for Clevidipine Butyrate ANDA Impurity Profiling

As Clevidipine Impurity 7, this compound is a specified process impurity and degradation product. ANDA filers use it to establish system suitability, determine relative response factors, and demonstrate compliance with the ≤1.0 % individual impurity limit [1]. Its availability with full COA (HPLC purity, NMR, MS) enables direct use in stability‑indicating HPLC methods as required by ICH Q3A/Q3B guidelines [2].

Metabolite Standard for Felodipine Pharmacokinetic and Drug‑Interaction Studies

Because the pyridine metabolite is the predominant circulating metabolite in humans, its quantitation is essential for constructing complete pharmacokinetic profiles of felodipine and for assessing CYP3A4‑mediated drug‑drug interactions [3]. The validated LOQ of 0.5 ng/mL supports its use in low‑concentration bioanalytical assays.

Pharmacological Control in DHP Calcium‑Channel Blocker Research

The established pharmacological inactivity of the pyridine metabolite [3] makes it an ideal negative control in cell‑based calcium‑flux assays. Researchers use it to confirm that observed vasodilatory effects are due to the intact DHP ring and not to pyridine degradation products, thereby increasing the specificity of mechanistic studies.

Method Development for Forced‑Degradation Studies of Clevidipine Emulsions

Clevidipine is formulated as a lipid emulsion susceptible to oxidation. H‑152/66 is a primary oxidative degradant; spiking experiments with the pure reference standard allow validation of stability‑indicating HPLC methods capable of resolving the pyridine degradant from the parent DHP peak, a requirement for regulatory submission of parenteral formulations [2].

Quote Request

Request a Quote for 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.